molecular formula C24H26N4O2S B2967910 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide CAS No. 1396887-44-7

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide

Cat. No. B2967910
CAS RN: 1396887-44-7
M. Wt: 434.56
InChI Key: PQJPKMWYFJPJJE-UHFFFAOYSA-N
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Description

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been synthesized and investigated for its potential biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, including derivatives similar to the compound , and evaluated them for anti-inflammatory and analgesic activities. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2), analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Anti-Angiogenic and DNA Cleavage Studies

  • Research by Kambappa et al. (2017) involved synthesizing N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and testing their anti-angiogenic and DNA cleavage abilities. The results indicated significant anti-angiogenic and DNA cleavage activities, suggesting potential utility as anticancer agents (Kambappa et al., 2017).

Potential in Anticancer Applications

  • Another study explored the synthesis and characterization of various derivatives, including those structurally related to the compound of interest. These compounds demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents (Hassan et al., 2014).

Antiprotozoal Agents

  • The compound's framework has been utilized in the development of antiprotozoal agents. For instance, Ismail et al. (2004) synthesized compounds with a similar structure, demonstrating strong DNA affinities and in vitro efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Analgesic and Antiparkinsonian Activities

  • Research has also explored the synthesis and biological evaluation of related derivatives for analgesic and antiparkinsonian activities. Amr et al. (2008) synthesized a series of substituted pyridine derivatives, demonstrating good analgesic and antiparkinsonian activities, comparable to standard drugs (Amr et al., 2008).

Antimicrobial Activity

  • The compound's structure has been incorporated into antimicrobial agents. For example, Hossan et al. (2012) synthesized pyridine, pyrimidinones, and oxazinones derivatives with antimicrobial properties, demonstrating significant antibacterial and antifungal activities (Hossan et al., 2012).

properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-30-19-9-7-17(8-10-19)21-15-23(26-16-25-21)28-13-11-18(12-14-28)24(29)27-20-5-3-4-6-22(20)31-2/h3-10,15-16,18H,11-14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJPKMWYFJPJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide

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